4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole - 303225-22-1

4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole

Catalog Number: EVT-377126
CAS Number: 303225-22-1
Molecular Formula: C11H8Cl3NO
Molecular Weight: 276.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole is a key intermediate in the synthesis of Clevidipine butyrate [, ]. Clevidipine butyrate is a dihydropyridine calcium channel blocker with ultra-short-acting antihypertensive properties []. It is used in clinical settings for the rapid and precise control of blood pressure.

Synthesis Analysis

The synthesis of 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole is achieved through a multi-step process. One method involves the reaction of a 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxy methyl-5-aromatic ring substituted methyl carboxylate derivative with hydrogen to produce 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxy methyl-5-carboxy. This intermediate then reacts with chloromethyl butyrate to yield clevidipine butyrate []. Another method utilizes the reaction of an inorganic salt of 4-(2',3'-dichlorophenyl)-1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-3-pyridine-carboxylate with chloromethyl butyrate to produce clevidipine [, ]. These reactions highlight the importance of 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole as a critical precursor in the synthesis of Clevidipine butyrate.

Chemical Reactions Analysis

The primary chemical reaction involving 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole is its conversion to Clevidipine butyrate. This reaction likely involves the nucleophilic substitution of the chlorine atom in the chloromethyl group by the carboxylate group of 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxy methyl-5-carboxy or a similar intermediate []. Further investigations are needed to fully characterize this reaction and explore other potential reactions involving this compound.

Applications

The primary application of 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole is as a crucial intermediate in the synthesis of Clevidipine butyrate [, ]. This underscores its importance in the pharmaceutical industry for producing this essential antihypertensive medication.

Clevidipine Butyrate

Compound Description: Clevidipine butyrate is a dihydropyridine calcium channel blocker. It acts as a prodrug of clevidipine, a short-acting intravenous antihypertensive medication. [, , ]

(+/-)-3-(2-Cyanoethyl)-5-methyl-4-(2',3'-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid

Compound Description: This compound is a key intermediate in the synthesis of clevidipine butyrate. []

Compound Description: This compound serves as a precursor in an alternative synthesis route for clevidipine butyrate. It features an aromatic ring substituent on the methyl carboxylate group at the 5-position of the dihydropyridine ring. []

3-(2-Hydroxyethyl) 5-alkyl 1,4-dihydro-2,6-dimethyl-4-aryl-3,5-pyridinedicarboxylates

Compound Description: This series of compounds, synthesized via a modified Hantzsch reaction, served as precursors to various esters, including valproate, valerate, and 1-methyl-1,4-dihydropyridyl-3-carbonyloxy derivatives. These compounds exhibited potent calcium channel antagonist (CCA) activity. []

Properties

CAS Number

303225-22-1

Product Name

4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole

IUPAC Name

4-(chloromethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole

Molecular Formula

C11H8Cl3NO

Molecular Weight

276.5 g/mol

InChI

InChI=1S/C11H8Cl3NO/c1-6-7(5-12)11(15-16-6)10-8(13)3-2-4-9(10)14/h2-4H,5H2,1H3

InChI Key

PPUGTWAPVDDBEW-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CCl

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.